1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(prop-2-enyl)urea
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Description
The compound “1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(prop-2-enyl)urea” is a chemical compound with the molecular formula C22H25N3O3 . It is available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 534.0±50.0 °C at 760 mmHg .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Synthesis Techniques : Research has focused on the synthesis of novel compounds related to 1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(prop-2-enyl)urea. For example, a one-pot method for creating 2-substituted-6,7-dihydro-4H-Pyrimido(2,1-a) isoquinolin-4-ones demonstrates the versatility of isoquinoline derivatives in chemical synthesis (Lal et al., 1990).
Structural Characterization : Studies on isoquinoline and its derivatives often involve detailed structural analysis, such as X-ray crystallography, to elucidate the molecular configuration and the stereochemistry of synthesized compounds. For instance, the X-ray crystal structure of 8,9-Dimethoxy-4-methyl-3-phenyl-2,3,5,6-tetrahydropyrrolo[2,1-α]isoquinolinium Iodide offers insights into the molecular arrangement of isoquinoline derivatives (Bailey et al., 1995).
Biomedical Applications
Cancer Research : Compounds with structural similarities to this compound are explored for their potential in cancer treatment. For example, the targeting of cancer stem cells with novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones demonstrates the application of such compounds in inhibiting tumor growth (Bhat et al., 2016).
Antimicrobial and Anti-HIV Studies : The synthesis and evaluation of 3,4-Dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives for their antibacterial and anti-HIV activities underscore the potential of isoquinoline derivatives in developing new therapeutic agents (Patel et al., 2007).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Research into the corrosion inhibition performance of related urea derivatives on mild steel in acidic solutions highlights the practical applications of these compounds in protecting industrial materials (Mistry et al., 2011).
Properties
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-prop-2-enylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-4-10-24-22(26)25-17-7-5-15(6-8-17)12-19-18-14-21(28-3)20(27-2)13-16(18)9-11-23-19/h4-8,13-14H,1,9-12H2,2-3H3,(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFUYDRMRFQVDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NCC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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